molecular formula C18H17ClN2O2S B2671582 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone CAS No. 851801-55-3

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2671582
CAS No.: 851801-55-3
M. Wt: 360.86
InChI Key: HRBJQCVKPIJRHJ-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Novel compounds including variants of the specified chemical structure have been synthesized and characterized through various methods. Research by Shahana and Yardily (2020) focused on synthesizing and characterizing novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Their study emphasizes the structural optimization and theoretical vibrational spectra interpretation through density functional theory (DFT) calculations. The research aimed to investigate the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural changes due to electron withdrawing group substitution and analyzing the thermodynamic stability and reactivity of the compounds. Additionally, molecular docking studies were conducted to understand the antibacterial activity of the compound, highlighting its potential in medical applications (Shahana & Yardily, 2020).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds with structural similarities or derivatives of the specified chemical structure. For instance, Ashok et al. (2017) synthesized new compounds and screened them for antibacterial and antifungal activities, showcasing the potential of these compounds in developing new antimicrobial agents. Another study focused on synthesizing compounds to examine their anticancer activity against a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer, demonstrating significant inhibitory effects on cancer cell growth (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Antioxidant Activity

Research has also explored the antioxidant activity of derivatives, with studies synthesizing new series of compounds to evaluate their in vitro antioxidant activity. Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties and assessed their antioxidant activity using various methods. This study revealed that compounds containing selenourea functionality along with a halogen group exhibited potent activity, suggesting these compounds as a new class of potent antioxidant agents (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-5-3-2-4-15(16)17(22)21-11-10-20-18(21)24-12-13-6-8-14(19)9-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBJQCVKPIJRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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